molecular formula C14H22N2O B5881257 N-[4-(dimethylamino)phenyl]-2-ethylbutanamide

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide

Cat. No. B5881257
M. Wt: 234.34 g/mol
InChI Key: GLVBFHOSBFPKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide, commonly known as Lidocaine, is a local anesthetic that is widely used in medical procedures and surgeries. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist at the University of Lund in Sweden. Since then, Lidocaine has become one of the most widely used local anesthetics due to its effectiveness and low toxicity.

Mechanism of Action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the cells from generating and transmitting signals. This results in a loss of sensation in the area where Lidocaine is applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in the excitability of nerve cells. It can also cause a decrease in the release of neurotransmitters, which can affect the function of the nervous system.

Advantages and Limitations for Lab Experiments

Lidocaine has a number of advantages for lab experiments, including its effectiveness as a local anesthetic and its low toxicity. However, it also has some limitations, such as its short duration of action and the fact that it can interfere with some experimental procedures.

Future Directions

There are a number of future directions for research on Lidocaine, including the development of new and more effective local anesthetics, the study of the mechanisms of action of local anesthetics, and the development of new methods for administering local anesthetics. Additionally, research could be conducted on the potential therapeutic uses of Lidocaine, such as its use in the treatment of neuropathic pain.

Synthesis Methods

Lidocaine is synthesized through a multi-step process that involves the condensation of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-(2,6-dimethylphenyl)-N-(ethyl)glycinamide. Finally, this compound is reacted with 4-(dimethylamino)benzoyl chloride to form Lidocaine.

Scientific Research Applications

Lidocaine has a wide range of scientific research applications, including its use as a local anesthetic in medical procedures and surgeries. It is also used in research to study the mechanisms of action of local anesthetics and to develop new and more effective local anesthetics.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-11(6-2)14(17)15-12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVBFHOSBFPKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.